Boc-Phe(3,5-Cl)-OH
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Overview
Description
Boc-Phe(3,5-Cl)-OH: is a derivative of phenylalanine, an amino acid, where the phenyl ring is substituted with chlorine atoms at the 3 and 5 positions. The compound also contains a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis and other chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Phe(3,5-Cl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using a tert-butyloxycarbonyl (Boc) group. This is usually done by reacting phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Chlorination of the Phenyl Ring: The phenyl ring of the protected phenylalanine is chlorinated at the 3 and 5 positions using a chlorinating agent such as chlorine gas or N-chlorosuccinimide (NCS).
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boc-Phe(3,5-Cl)-OH can undergo oxidation reactions, particularly at the phenyl ring or the amino acid side chain.
Reduction: Reduction reactions might target the chlorinated phenyl ring or the carboxyl group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: Boc-Phe(3,5-Cl)-OH is used in peptide synthesis as a building block. The Boc group protects the amino group during the synthesis process, which can later be removed under acidic conditions.
Biology and Medicine: In biological research, derivatives of phenylalanine like this compound can be used to study enzyme-substrate interactions, protein folding, and other biochemical processes.
Industry: In the pharmaceutical industry, such compounds can be used in the synthesis of peptide-based drugs or as intermediates in the production of more complex molecules.
Mechanism of Action
The mechanism of action for Boc-Phe(3,5-Cl)-OH would depend on its specific application. In peptide synthesis, the Boc group protects the amino group, preventing unwanted reactions. The chlorine atoms on the phenyl ring can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Boc-Phe-OH: This compound lacks the chlorine substitutions on the phenyl ring.
Boc-Tyr-OH: A similar compound where the phenyl ring is substituted with a hydroxyl group instead of chlorine.
Fmoc-Phe(3,5-Cl)-OH: A similar compound with a different protecting group (fluorenylmethyloxycarbonyl) instead of Boc.
Uniqueness: Boc-Phe(3,5-Cl)-OH is unique due to the presence of chlorine atoms on the phenyl ring, which can alter its chemical properties and reactivity compared to non-chlorinated derivatives.
Properties
IUPAC Name |
(2S)-3-(3,5-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-9(15)7-10(16)5-8/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAOZRGFKAVEKA-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC(=C1)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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